molecular formula C13H14 B14187099 1H-Indene, 3-(1-methyl-2-propenyl)- CAS No. 851933-74-9

1H-Indene, 3-(1-methyl-2-propenyl)-

Cat. No.: B14187099
CAS No.: 851933-74-9
M. Wt: 170.25 g/mol
InChI Key: ZXOYXLQDGVEIOY-UHFFFAOYSA-N
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Description

1H-Indene, 3-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C13H14 It is a derivative of indene, characterized by the presence of a 1-methyl-2-propenyl group at the third position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 3-(1-methyl-2-propenyl)- typically involves the alkylation of indene. One common method is the Friedel-Crafts alkylation, where indene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods: On an industrial scale, the production of 1H-Indene, 3-(1-methyl-2-propenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 3-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated indenes, nitroindenes.

Scientific Research Applications

1H-Indene, 3-(1-methyl-2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indene, 3-(1-methyl-2-propenyl)- exerts its effects depends on the specific reactions it undergoes. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

  • 1H-Indene, 3-methyl-
  • 1H-Indene, 1-methyl-
  • 3-(2-Methyl-propenyl)-1H-indene

Comparison: 1H-Indene, 3-(1-methyl-2-propenyl)- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the position and type of substituents on the indene ring can significantly influence the compound’s reactivity and potential applications. The presence of the propenyl group may enhance the compound’s ability to participate in polymerization reactions or serve as a precursor for more complex chemical transformations.

Properties

CAS No.

851933-74-9

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

3-but-3-en-2-yl-1H-indene

InChI

InChI=1S/C13H14/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)12/h3-7,9-10H,1,8H2,2H3

InChI Key

ZXOYXLQDGVEIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CCC2=CC=CC=C21

Origin of Product

United States

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